1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride
Description
Properties
Molecular Formula |
C13H15BrCl2N2O |
|---|---|
Molecular Weight |
366.1 g/mol |
IUPAC Name |
[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13BrN2O.2ClH/c14-11-4-5-13(10(7-11)8-15)17-9-12-3-1-2-6-16-12;;/h1-7H,8-9,15H2;2*1H |
InChI Key |
XUXUNYFDSNTGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules .
Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br Replacement)
The bromine atom at the 5-position of the phenyl ring is susceptible to nucleophilic substitution under transition-metal-catalyzed conditions.
-
Reaction Example :
-
Conditions :
-
Products :
Amine Functionalization
The methanamine group (-CH₂NH₂·2HCl) undergoes alkylation, acylation, or condensation reactions.
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Alkylation :
-
Schiff Base Formation :
Pyridylmethoxy Group Reactivity
The (pyridin-2-yl)methoxy moiety can participate in coordination chemistry or act as a directing group.
-
Metal Coordination :
-
Electrophilic Substitution :
Reductive Amination
The primary amine can react with aldehydes/ketones in reductive amination:
-
Conditions :
-
Example : Reaction with 4-methoxybenzaldehyde yields N-aryl derivatives (55–80% yield) .
Cross-Coupling Reactions
The bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Suzuki Coupling :
-
Buchwald-Hartwig Amination :
Salt-Exchange Reactions
The dihydrochloride salt can undergo anion exchange:
Scientific Research Applications
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyridine ring allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Key Brominated Amine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | CAS Number | Applications/Notes |
|---|---|---|---|---|---|---|
| 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride | C13H13BrCl2N2O | 368.07 | Phenyl | 5-Br, 2-(pyridin-2-ylmethoxy), -CH2NH2·2HCl | Not specified | Pharmaceutical intermediate (hypothesized) |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | C7H11BrCl2N2 | 273.99 | Pyridine | 5-Br, -CH(CH3)NH2·2HCl | 1391450-63-7 | High-purity pharmaceutical intermediate |
| (5-Bromopyridin-2-yl)methanamine dihydrochloride | C6H9BrCl2N2 | 239.28 | Pyridine | 5-Br, -CH2NH2·2HCl | 1251953-03-3 | Pharmaceuticals, skincare, medical ingredients |
| (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | C7H10BrClN2 | 237.53 | Pyridine | 5-Br, 3-CH3, -CH2NH2·HCl | 173999-23-0 | Experimental phasing in crystallography |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C7H12BrCl2N3 | 297.01 | Pyrimidine | 5-Br, -CH2CH2N(CH3)·2HCl | 2155852-47-2 | Specialty chemical, research use |
Key Differences and Implications
Core Structure: The target compound features a phenyl ring, whereas analogues like (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride and (5-Bromopyridin-2-yl)methanamine dihydrochloride are based on pyridine.
Substituents :
- The pyridin-2-ylmethoxy group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve selectivity in enzyme inhibition. In contrast, simpler pyridin-2-ylmethanamine analogues lack this extended ether linkage, reducing conformational flexibility.
Salt Form: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases or mono-salts, making them preferable for formulation in drug delivery systems.
Pharmacological Relevance :
- Bromine’s electron-withdrawing effect enhances metabolic stability and binding affinity in both phenyl and pyridine cores. However, the phenyl-based target compound may exhibit distinct pharmacokinetics due to differences in ring aromaticity and π-π stacking interactions.
Biological Activity
1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure highlights the presence of a bromine atom, a pyridine moiety, and a methoxy group, which are significant for its biological activity.
Biological Activity Overview
This compound has been studied for its antibacterial and antifungal properties. The following sections detail these activities based on recent research findings.
Antibacterial Activity
Numerous studies have evaluated the antibacterial efficacy of related compounds. For instance, pyridine derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine | TBD | TBD |
| Pyridine Derivative A | 0.0039 | S. aureus |
| Pyridine Derivative B | 0.025 | E. coli |
Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antifungal Activity
The antifungal properties of related compounds have also been documented. For example, certain pyridine derivatives exhibit antifungal effects against Candida albicans and other fungal strains with MIC values ranging from 0.0048 to 0.039 mg/mL .
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine | TBD | TBD |
| Pyridine Derivative C | 0.0048 | C. albicans |
| Pyridine Derivative D | 0.0098 | Bacillus mycoides |
Mechanism of Action : The antifungal activity may involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various pyridine derivatives, including those structurally similar to this compound, demonstrating significant antimicrobial activity with low MIC values against both bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the pyridine ring and methoxy group enhance biological activity, suggesting that further structural optimization could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride?
- Methodology :
- Step 1 : Start with 5-bromo-2-hydroxybenzaldehyde. Introduce the pyridinylmethoxy group via nucleophilic aromatic substitution (SNAr) using 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C). Verify completion via TLC or HPLC .
- Step 2 : Reduce the aldehyde to a primary amine using NaBH₄/EtOH or catalytic hydrogenation (H₂, Pd/C). Monitor by FT-IR for disappearance of the carbonyl peak (~1700 cm⁻¹).
- Step 3 : Form the dihydrochloride salt by treating the free base with HCl gas in anhydrous EtOH. Confirm salt formation via elemental analysis and solubility tests .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
Q. What are the safety protocols for handling this compound in the laboratory?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential HCl vapor release during salt formation .
- Storage : Keep in airtight containers under N₂ at –20°C to prevent hygroscopic degradation. Label with GHS precautionary statements (if available; note that some analogs lack full classification) .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. No specific antidote reported—seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?
- Approach :
- Use density functional theory (DFT) to model the SNAr reaction’s transition state. Identify electron-deficient regions on the phenyl ring to predict regioselectivity .
- Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS. Match computational predictions with experimental yields .
Q. What strategies are effective in resolving contradictory toxicity data for brominated aromatic amines?
- Hypothesis Testing :
- In vitro assays : Compare cytotoxicity (IC₅₀) in HEK293 vs. HepG2 cells to assess organ-specific effects. Use MTT assays and ROS detection kits .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate demethylation or debromination pathways. Monitor via LC-MS/MS .
Q. How can impurity profiling be systematically conducted for this compound?
- Method Development :
- Mitigation : Optimize recrystallization (e.g., EtOH/H₂O) to remove polar impurities. Use scavenger resins (e.g., QuadraPure™) during synthesis .
Q. What mechanistic insights can be gained from studying this compound’s reactivity under varying pH conditions?
- Experimental Design :
- pH-Dependent Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Sample at intervals (0, 24, 48 hrs) for HPLC analysis. Plot degradation rate vs. pH to identify labile functional groups (e.g., amine protonation at low pH) .
- Reaction Mapping : Use stopped-flow NMR to monitor real-time changes in the pyridine ring’s electronic environment during acid/base titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
